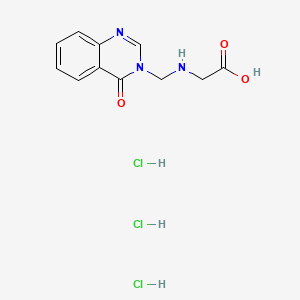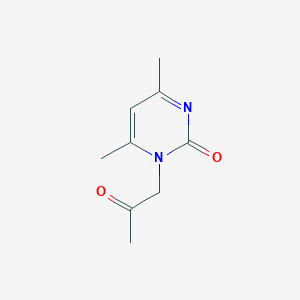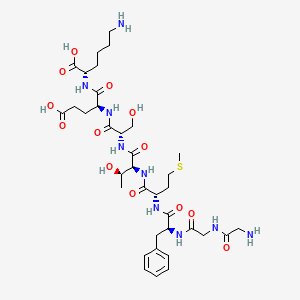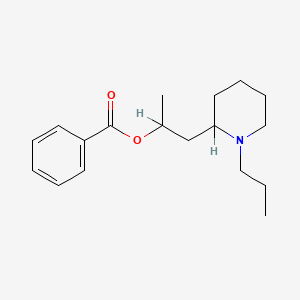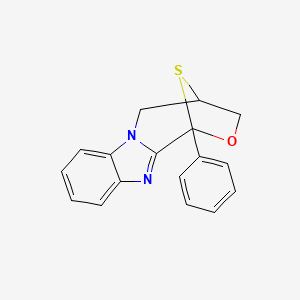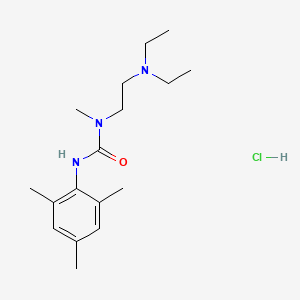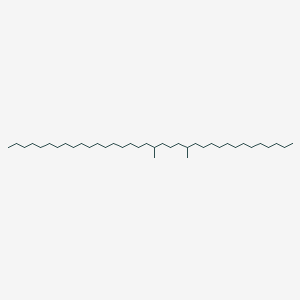![molecular formula C16H14O2S2 B14437883 1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) CAS No. 76256-33-2](/img/structure/B14437883.png)
1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two ethanone groups attached to a disulfide bridge, which is further connected to phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method includes the use of a disulfide exchange reaction, where 4-acetylphenyl disulfide is reacted with a thiol compound in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethanone groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanone groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted ethanone derivatives.
Scientific Research Applications
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) involves its ability to undergo redox reactions. The disulfide bridge can be cleaved and reformed, allowing it to participate in various biochemical processes. This compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Disulfanediyldi-2,1-phenylene)dipropanamide: Similar structure with propanamide groups instead of ethanone groups.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different positional isomers.
Uniqueness
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is unique due to its specific arrangement of ethanone groups and the disulfide bridge
Properties
CAS No. |
76256-33-2 |
|---|---|
Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-[(2-acetylphenyl)disulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S2/c1-11(17)13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 |
InChI Key |
DWYLEEOHUAYTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


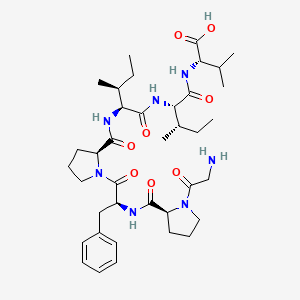

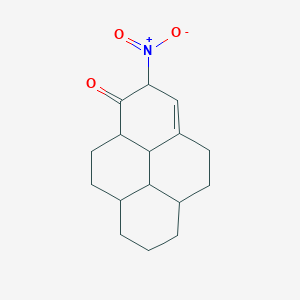
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

